molecular formula C15H17N3O2 B2487574 N-(4-butylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide CAS No. 846589-51-3

N-(4-butylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B2487574
CAS No.: 846589-51-3
M. Wt: 271.32
InChI Key: CZTBWQOYUKGGRA-UHFFFAOYSA-N
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Description

N-(4-butylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyridazine ring substituted with a butylphenyl group and a carboxamide group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it valuable for various applications.

Scientific Research Applications

N-(4-butylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It finds applications in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-butylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide typically involves multi-step organic reactions One common method includes the condensation of 4-butylbenzaldehyde with hydrazine to form the corresponding hydrazone This intermediate is then cyclized with a suitable dicarbonyl compound under acidic or basic conditions to yield the pyridazine ring

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products. Catalysts may also be employed to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

N-(4-butylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve desired substitutions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines. Substitution reactions result in various substituted derivatives of the original compound.

Mechanism of Action

The mechanism of action of N-(4-butylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease processes. For example, it could inhibit the activity of certain kinases or proteases, leading to the modulation of signaling pathways and cellular responses. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-iodo-1,3-diphenylbutyl) acrylamide
  • Poly(N,N′-bis-4-butylphenyl-N,N′-bisphenyl)benzidine

Uniqueness

N-(4-butylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is unique due to its specific structural features, which confer distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different biological activities and applications, making it a valuable compound for targeted research and development.

Properties

IUPAC Name

N-(4-butylphenyl)-6-oxo-1H-pyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2/c1-2-3-4-11-5-7-12(8-6-11)16-15(20)13-9-10-14(19)18-17-13/h5-10H,2-4H2,1H3,(H,16,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZTBWQOYUKGGRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)C2=NNC(=O)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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